Piribedil maleate

Description

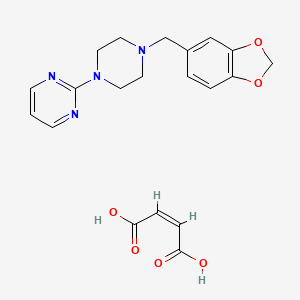

Structure

3D Structure of Parent

Properties

CAS No. |

937719-94-3 |

|---|---|

Molecular Formula |

C20H22N4O6 |

Molecular Weight |

414.4 g/mol |

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C16H18N4O2.C4H4O4/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;5-3(6)1-2-4(7)8/h1-5,10H,6-9,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

DKGOFBARSQSLOW-BTJKTKAUSA-N |

Isomeric SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Piribedil Maleate; |

Origin of Product |

United States |

Foundational & Exploratory

In-Vitro Pharmacological Profile of Piribedil Maleate at Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piribedil is a non-ergot piperazine derivative that functions as a dopamine receptor agonist, primarily used in the treatment of Parkinson's disease (PD) and for its potential benefits on cognitive and non-motor symptoms.[1][2] Its therapeutic efficacy is rooted in its specific interactions with the central dopaminergic system. Unlike levodopa, the gold standard for PD treatment, dopamine agonists like piribedil directly stimulate dopamine receptors, offering a distinct mechanism of action that can be used as a monotherapy in early PD or as an adjunct therapy in later stages.[1][3]

This technical guide provides an in-depth overview of the in vitro pharmacology of piribedil, focusing on its binding affinity, functional activity, and signaling mechanisms at dopamine D2 and D3 receptors. We will present quantitative data from key studies, detail common experimental protocols for assessing its activity, and visualize its mechanism of action and relevant experimental workflows.

Dopamine Receptor Binding Profile

Piribedil exhibits a distinct binding profile, showing a marked preference for the D2-like family of dopamine receptors (D2, D3, D4) over the D1-like family. Autoradiographic studies have demonstrated that piribedil has a significantly higher affinity for D3 receptors compared to D2 receptors.[4]

Data Presentation: Binding Affinity of Piribedil at Dopamine Receptors

The following table summarizes the binding affinities of piribedil for various dopamine receptor subtypes as determined by in vitro radioligand binding assays.

| Receptor Subtype | Radioligand Used | Brain Region / Cell Line | Binding Affinity (IC50) | Citation |

| Dopamine D3 | [³H]7-OH-DPAT | Rat Limbic Regions (Island of Calleja) | 30 - 60 nM | [4] |

| Dopamine D2-like | [³H]Spiperone | Rat Caudate Putamen, Nucleus Accumbens | 100 - 1,000 nM (0.1 - 1.0 µM) | [4] |

| Dopamine D1 | Not specified | Rat Brain | >10,000 nM (>10 µM) | [4] |

IC50 (Half-maximal inhibitory concentration) represents the concentration of piribedil required to inhibit 50% of the specific binding of the radioligand.

These data indicate that piribedil is approximately 20 times more potent at D3 receptors than at the broader D2-like receptor family and has very low affinity for D1 receptors.[4]

Functional Activity and Signaling Pathways

Piribedil is characterized as a partial agonist at both D2 and D3 dopamine receptors.[2][3] This means it binds to and activates the receptor but elicits a sub-maximal response compared to a full agonist like dopamine. This partial agonism is considered clinically significant, as it may be sufficient to alleviate motor symptoms in dopamine-depleted states like Parkinson's disease while potentially reducing the risk of overstimulation in other brain regions.[3]

Dopamine D2 receptor activation triggers two primary downstream signaling cascades: a canonical G-protein-dependent pathway and a non-canonical β-arrestin-dependent pathway.

-

G-protein Pathway : As a Gi/o-coupled receptor, D2 activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

-

β-Arrestin Pathway : Following agonist binding, the receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. This interaction not only desensitizes the G-protein signal but also initiates a separate wave of signaling.

Studies have shown that piribedil's effects are mediated through both pathways. Notably, certain cellular actions of piribedil, such as the generation of Amyloid-β, have been specifically linked to the D2 receptor and the subsequent recruitment of β-arrestin 2.[5][6] This suggests that piribedil may act as a biased agonist, differentially engaging these signaling arms.

Mandatory Visualization: Piribedil's Mechanism of Action

Caption: Logical overview of Piribedil acting as a partial agonist on D2/D3 receptors.

Mandatory Visualization: D2 Receptor Downstream Signaling

Caption: Divergent signaling pathways activated by the D2 dopamine receptor.

Experimental Protocols

Protocol: Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a standard method for determining the binding affinity (IC50) of piribedil for dopamine receptors using competitive inhibition with a radiolabeled ligand.

Objective: To quantify the concentration of piribedil that displaces 50% of a specific radioligand from D2-like or D3 receptors in rat brain tissue homogenates.

Materials:

-

Rat brain tissue (e.g., caudate putamen for D2, limbic regions for D3)

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]Spiperone (for D2-like) or [³H]7-OH-DPAT (for D3)

-

Unlabeled Piribedil Maleate (serial dilutions)

-

Agent for non-specific binding (e.g., 10 µM Haloperidol or (+)-Butaclamol)

-

Glass fiber filters and a cell harvester

-

Scintillation cocktail and a liquid scintillation counter

Procedure:

-

Tissue Preparation: Dissect the brain region of interest on ice and homogenize in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In test tubes, combine the membrane preparation, the radioligand at a concentration near its Kd value, and varying concentrations of unlabeled piribedil.

-

Total & Non-Specific Binding: Prepare "total binding" tubes containing only membranes and radioligand, and "non-specific binding" tubes containing membranes, radioligand, and a high concentration of an appropriate unlabeled antagonist (e.g., haloperidol).

-

Incubation: Incubate all tubes at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[7]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific CPM from the total and experimental CPM values. Plot the percentage of specific binding against the log concentration of piribedil and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization: Workflow for Radioligand Binding Assay

Caption: Step-by-step workflow of a competitive radioligand binding assay.

Protocol: β-Arrestin 2 Recruitment Assay (BRET)

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the recruitment of β-arrestin 2 to the D2 receptor upon stimulation by piribedil.[8]

Objective: To monitor the interaction between the D2 receptor and β-arrestin 2 in living cells in real-time following agonist treatment.

Principle: BRET is a proximity-based assay. A light-emitting enzyme (luciferase, the donor) and a fluorescent protein (the acceptor) are fused to the two proteins of interest. When the proteins interact, the donor and acceptor are brought close enough (<10 nm) for non-radiative energy transfer to occur from the donor to the acceptor, resulting in light emission at the acceptor's wavelength.[8][9]

Materials:

-

HEK293 cells (or other suitable cell line with low endogenous dopamine receptor expression).[6]

-

Expression plasmids: D2 Receptor fused to a fluorescent acceptor (e.g., YFP) and β-arrestin 2 fused to a luciferase donor (e.g., NanoLuc).

-

Cell culture reagents and transfection reagent.

-

White, opaque 96-well microplates.

-

This compound (serial dilutions).

-

Luciferase substrate (e.g., furimazine for NanoLuc).

-

A microplate reader capable of measuring dual-wavelength luminescence.

Procedure:

-

Transfection: Co-transfect HEK293 cells with the D2R-acceptor and β-arrestin-donor plasmids. Plate the transfected cells into a white 96-well plate and allow them to grow for 24-48 hours.

-

Cell Preparation: On the day of the assay, replace the growth medium with a suitable assay buffer (e.g., HBSS).

-

Ligand Addition: Add serial dilutions of piribedil (or a control agonist/vehicle) to the appropriate wells.

-

Substrate Addition & Incubation: Add the luciferase substrate to all wells. Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[10]

-

Measurement: Immediately measure the luminescence signal at two wavelengths simultaneously using a BRET-capable plate reader: one for the donor emission and one for the acceptor emission.

-

Data Analysis: Calculate the BRET ratio for each well (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log concentration of piribedil. Fit the data to a sigmoidal dose-response curve to determine the potency (EC50) and efficacy (Emax) of piribedil for inducing β-arrestin 2 recruitment.

Mandatory Visualization: Workflow for BRET-based β-Arrestin Assay

Caption: Workflow and principle of a BRET assay for β-arrestin recruitment.

Conclusion

The in vitro pharmacological profile of this compound is defined by its selective partial agonism at dopamine D2 and D3 receptors, with a notably higher affinity for the D3 subtype.[3][4] Its mechanism of action involves the engagement of both canonical G-protein signaling pathways and non-canonical β-arrestin-mediated pathways, the balance of which may contribute to its unique clinical effects.[5][6] The experimental protocols detailed herein provide robust and reproducible methods for quantifying the binding and functional characteristics of piribedil and similar compounds, which is essential for the ongoing research and development of novel dopaminergic therapies.

References

- 1. Treatment of Parkinson’s disease with piribedil: Suggestions for clinical practices [accscience.com]

- 2. researchgate.net [researchgate.net]

- 3. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro affinity of piribedil for dopamine D3 receptor subtypes, an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dopamine D2 receptor and β-arrestin 2 mediate Amyloid-β elevation induced by anti-parkinson's disease drugs, levodopa and piribedil, in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine D2 receptor and β-arrestin 2 mediate Amyloid-β elevation induced by anti-parkinson’s disease drugs, levodopa and piribedil, in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Effects of Piribedil Maleate on Alpha-2 Adrenoceptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piribedil, a non-ergoline dopamine D2/D3 receptor agonist, is utilized in the management of Parkinson's disease.[1][2][3] Beyond its dopaminergic activity, piribedil exhibits a distinct pharmacological profile as an antagonist at alpha-2 adrenoceptors.[4][5] This antagonism at alpha-2A, alpha-2B, and alpha-2C adrenoceptor subtypes contributes to its therapeutic effects by modulating noradrenergic transmission.[4] This technical guide provides a comprehensive overview of the effects of piribedil maleate on alpha-2 adrenoceptor signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

Alpha-2 adrenoceptors are G protein-coupled receptors (GPCRs) that are crucial in regulating the release of norepinephrine and other neurotransmitters from presynaptic nerve terminals.[6] As autoreceptors, their activation by norepinephrine provides a negative feedback mechanism, inhibiting further neurotransmitter release.[7] Piribedil's antagonist action at these receptors disrupts this feedback loop, leading to an increase in synaptic norepinephrine levels.[4] This guide delves into the specifics of this interaction, providing a technical resource for researchers in pharmacology and drug development.

Quantitative Data: Piribedil's Interaction with Alpha-2 Adrenoceptors

The following tables summarize the binding affinity and functional antagonist potency of piribedil at cloned human alpha-2 adrenoceptor subtypes. The data is primarily derived from studies by Millan et al. (2001).[4]

Table 1: Binding Affinity of Piribedil for Human Alpha-2 Adrenoceptor Subtypes

| Receptor Subtype | pKi | Ki (nM) |

| Alpha-2A | 7.1 | 79.4 |

| Alpha-2B | 6.5 | 316.2 |

| Alpha-2C | 7.2 | 63.1 |

pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.[4]

Table 2: Functional Antagonist Potency of Piribedil at Human Alpha-2 Adrenoceptors

| Receptor Subtype | Assay | Parameter | Value |

| Alpha-2A | [35S]GTPγS Binding | pKb | 6.5 |

| Alpha-2C | [35S]GTPγS Binding | pKb | 6.9 |

| Alpha-2A | Schild Analysis | pA2 | 6.5 |

pKb is the negative logarithm of the antagonist's dissociation constant. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. These values quantify the functional antagonism of piribedil.[4]

Table 3: In Vivo Effects of Piribedil on Noradrenergic Systems

| Experiment | Brain Region | Dosage | Effect |

| In Vivo Microdialysis | Hippocampus & Frontal Cortex | 2.5-4.0 mg/kg s.c. | Elevated norepinephrine levels |

| Electrophysiology | Locus Coeruleus | 0.125-4.0 mg/kg i.v. | Dose-dependent enhancement of adrenergic neuron firing rate |

These in vivo studies demonstrate the physiological consequences of piribedil's alpha-2 adrenoceptor antagonism.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Piribedil's antagonism of presynaptic alpha-2 adrenoceptors.

References

- 1. revvity.com [revvity.com]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Meperidine exerts agonist activity at the alpha(2B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha 2-adrenergic receptors in neuronal and glial cultures: characterization and comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing Cognitive Enhancement: A Technical Guide to Piribedil Maleate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the investigation of cognitive enhancement with Piribedil maleate in animal models. Piribedil, a dopamine D2/D3 receptor agonist and α2-adrenoceptor antagonist, has shown promise in preclinical studies for its potential to ameliorate cognitive deficits, particularly those associated with aging. This document provides a comprehensive overview of the experimental protocols, quantitative data from key studies, and the underlying signaling pathways implicated in its mechanism of action.

Core Findings: Piribedil's Impact on Cognitive Performance

Piribedil has been demonstrated to improve performance in various cognitive tasks in rodent models. Notably, studies have highlighted its efficacy in aged animals, suggesting a potential role in combating age-related cognitive decline.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Piribedil on cognitive performance and neurochemical outcomes in animal models.

| Table 1: Effects of Piribedil on Spatial and Working Memory in Aged Mice (Radial Arm Maze) | ||

| Treatment Group | Dosage (subcutaneous) | Observed Effect on Performance |

| Vehicle (Control) | - | Age-related deficits in relational/declarative and working memory. |

| Piribedil | 1 mg/kg/day | Significantly improved performance in relational/declarative memory tasks.[1] |

| Piribedil | 10 mg/kg/day | Significantly improved performance in both relational/declarative and working memory tasks, reaching levels of young adult controls.[1] |

| Bromocriptine (Dopamine Agonist Control) | 5 mg/kg/day | No significant effect on age-related memory impairments.[1] |

| Table 2: Dose-Dependent Effect of Piribedil on Acetylcholine Efflux in Freely Moving Rats (In Vivo Microdialysis) | ||

| Brain Region | Piribedil Dosage | Change in Extracellular Acetylcholine Levels |

| Prefrontal Cortex | Dose-dependent | Increased |

| Dorsal Hippocampus | Dose-dependent | Increased |

Elucidating the Mechanism: Signaling Pathways of Piribedil

Piribedil's cognitive-enhancing effects are attributed to its unique dual pharmacological action. As a dopamine D2/D3 receptor agonist, it modulates dopaminergic pathways crucial for executive function and learning. Simultaneously, its α2-adrenoceptor antagonist properties lead to an increase in acetylcholine release in key brain regions for cognition, such as the prefrontal cortex and hippocampus.

Caption: Signaling pathway of Piribedil's cognitive-enhancing effects.

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.

Radial Arm Maze for Aged Mice

This protocol is adapted from studies investigating the effects of Piribedil on spatial and working memory in aged mice.[1]

1. Animals and Housing:

-

Species: C57BL/6 mice.

-

Age: Aged (e.g., 18-24 months old).

-

Housing: Standard laboratory conditions with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

2. Apparatus:

-

An eight-arm radial maze elevated from the floor.

-

Each arm is of equal length and width, radiating from a central platform.

-

Visual cues are placed around the maze to facilitate spatial navigation.

3. Drug Preparation and Administration:

-

Drug: this compound.

-

Vehicle: Saline or other appropriate vehicle.

-

Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 1 mg/ml and 10 mg/ml).

-

Administration: Subcutaneous injection.

-

Dosing Schedule: Administer daily throughout the experimental period.

4. Experimental Procedure:

-

Habituation: Allow mice to explore the maze freely for a set period (e.g., 10 minutes) for 2-3 days prior to testing, with food rewards placed in all arms.

-

Training and Testing:

-

Relational/Declarative Memory Task: A two-stage paradigm where mice are first trained to find a reward in a specific set of arms. In the second stage, the spatial relationship between the arms is altered, and the ability to adapt is measured.

-

Working Memory Task: A task where all arms are baited, and the mouse must visit each arm only once to retrieve the reward. Re-entry into a previously visited arm is recorded as a working memory error.

-

-

Data Collection:

-

Number of working memory errors (re-entries into baited arms).

-

Number of reference memory errors (entries into unbaited arms in the relational task).

-

Latency to find all rewards.

-

An automated tracking system is recommended for accurate data collection.

-

Caption: Experimental workflow for the Radial Arm Maze test.

In Vivo Microdialysis for Acetylcholine Measurement

This protocol outlines the procedure for measuring extracellular acetylcholine levels in the prefrontal cortex and hippocampus of freely moving rats.

1. Animals and Surgery:

-

Species: Sprague-Dawley or Wistar rats.

-

Surgery: Under anesthesia, stereotaxically implant guide cannulae targeting the medial prefrontal cortex and dorsal hippocampus. Allow for a recovery period of at least one week.

2. Microdialysis Procedure:

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µl/min).

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent acetylcholine degradation.

3. Drug Administration:

-

Route: Systemic (e.g., intraperitoneal or subcutaneous) or local (via the microdialysis probe).

-

Dosing: Administer different doses of Piribedil to establish a dose-response relationship.

4. Acetylcholine Analysis:

-

Method: High-performance liquid chromatography with electrochemical detection (HPLC-ED) is a common and sensitive method for quantifying acetylcholine in microdialysate samples.

5. Data Analysis:

-

Express acetylcholine levels as a percentage of the baseline levels collected before drug administration.

-

Use appropriate statistical tests to compare the effects of different doses of Piribedil with the vehicle control.

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

The evidence from animal models suggests that this compound holds significant potential as a cognitive enhancer, particularly in the context of age-related cognitive decline. Its dual mechanism of action, targeting both dopaminergic and cholinergic systems, provides a multifaceted approach to improving cognitive function. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the continued investigation of Piribedil and other nootropic compounds. Further research is warranted to fully elucidate the therapeutic potential of Piribedil in various cognitive disorders.

References

Piribedil Maleate and its Role in Mitigating Neuronal Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the dopamine agonist piribedil maleate and its neuroprotective effects, with a specific focus on its role in combating oxidative stress in neurons. This document synthesizes current research findings, presents quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to serve as a comprehensive resource for professionals in the field of neuroscience and drug development.

Introduction: The Challenge of Oxidative Stress in Neurodegeneration

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological mechanism in a range of neurodegenerative diseases, including Parkinson's disease (PD)[1][2][3]. Neurons are particularly vulnerable to oxidative damage due to their high metabolic rate, abundance of peroxidizable lipids, and, in the case of dopaminergic neurons, the potential for dopamine auto-oxidation to generate ROS[4][5][6]. This cumulative oxidative damage can lead to mitochondrial dysfunction, lipid peroxidation, protein aggregation, and ultimately, neuronal cell death[6][7][8].

Piribedil is a non-ergot dopamine agonist that primarily stimulates D2 and D3 dopamine receptors[9][10][11]. It is used in the treatment of Parkinson's disease to alleviate motor symptoms[11][12]. Beyond its symptomatic effects, emerging evidence suggests that piribedil possesses neuroprotective properties, partly through its ability to counteract oxidative stress[13]. This guide delves into the mechanisms underlying these effects and provides practical information for researchers investigating piribedil and similar neuroprotective agents.

Mechanism of Action: Piribedil's Dual Role

Piribedil's therapeutic effects in Parkinson's disease stem from its function as a dopamine agonist, compensating for the depleted dopamine levels characteristic of the disease[9][11]. However, its neuroprotective actions against oxidative stress are multifaceted and involve both direct and indirect mechanisms.

-

Dopamine Receptor Agonism: By stimulating D2 and D3 receptors, piribedil helps to normalize motor control and may also have positive effects on mood and cognition[14][15][16][17].

-

Antioxidant Properties: Studies have shown that piribedil and its catechol metabolite, S584, can exert direct antioxidant effects. The metabolite S584, in particular, has been demonstrated to prevent iron-stimulated lipid peroxidation in rat synaptosomes and cortical slices[13]. In vivo, piribedil administration counteracted the increase in thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, in the brains of mice exposed to hyperoxic conditions[13].

-

Alpha-2 Adrenergic Antagonism: Piribedil also acts as an antagonist at α2-adrenergic receptors, which leads to an increase in norepinephrine release[9][14]. This action may contribute to its cognitive-enhancing effects and potentially influence neuronal resilience.

The following diagram illustrates the proposed signaling pathway for piribedil's neuroprotective action against oxidative stress.

Caption: Proposed neuroprotective signaling pathway of piribedil against oxidative stress.

Quantitative Data on Piribedil's Effects on Oxidative Stress

The following table summarizes the quantitative findings from preclinical studies investigating the impact of piribedil and its metabolite on markers of oxidative stress.

| Compound | Model System | Oxidative Stress Inducer | Concentration/Dosage | Marker of Oxidative Stress | Effect | Citation |

| Piribedil | In vivo (mice brain) | High oxygen concentration (95% O2/5% CO2) | 7.5 and 30 mg/kg (orally) | Thiobarbituric acid reactive substances (TBARS) | Counteracted the increase in TBARS | [13] |

| S584 (metabolite) | In vitro (rat synaptosomes) | Fe3+ | 10-4 - 10-5 M | Lipid peroxidation | Prevented Fe3+-stimulated lipid peroxidation | [13] |

| S584 (metabolite) | In vitro (rat cortical slices) | High oxygen concentration | 10-4 - 10-5 M | Lipid peroxidation | Prevented lipid peroxidation | [13] |

| S584 (metabolite) | In vivo (mice brain) | Air (control) | 30 mg/kg (orally) | Thiobarbituric acid reactive substances (TBARS) | Reduced TBARS | [13] |

| S584 (metabolite) | In vivo (mice brain) | High oxygen concentration (95% O2/5% CO2) | 30 mg/kg (orally) | Thiobarbituric acid reactive substances (TBARS) | Reduced TBARS | [13] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the effects of piribedil on neuronal oxidative stress.

In Vitro Model: Preparation of Rat Brain Synaptosomes

Synaptosomes are isolated nerve terminals that retain most of their original functions, making them a valuable in vitro model to study synaptic activity and neurochemistry.

Protocol:

-

Homogenization: Euthanize adult rats and rapidly dissect the brains on ice. Homogenize the brain tissue in an ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.3) using a glass-Teflon homogenizer[4].

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 870 x g for 10 minutes) to pellet nuclei and cellular debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g for 15 minutes) to pellet the crude synaptosomal fraction (P2 fraction)[4].

-

-

Washing: Resuspend the P2 pellet in fresh homogenization buffer and repeat the high-speed centrifugation to wash the synaptosomes[18].

-

Purification (Optional): For a purer synaptosomal preparation, the P2 pellet can be further purified using a discontinuous sucrose gradient centrifugation[13].

-

Resuspension: Resuspend the final synaptosomal pellet in a suitable buffer for the downstream experiment (e.g., Krebs-Ringer buffer for functional assays).

In Vivo Model: 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

The 6-OHDA model is a widely used neurotoxin-based model that selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease[1][12].

Protocol:

-

Anesthesia and Stereotaxic Surgery: Anesthetize the rats (e.g., with ketamine/xylazine) and place them in a stereotaxic frame.

-

Craniotomy: Perform a midline incision on the scalp to expose the skull. Drill a small hole at the stereotaxic coordinates corresponding to the desired injection site (e.g., the medial forebrain bundle or the substantia nigra).

-

6-OHDA Injection: Slowly inject a solution of 6-OHDA (e.g., 2 mg/mL in saline with 0.02% ascorbic acid to prevent oxidation) into the target brain region using a microsyringe.

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring of the animal's recovery.

-

Behavioral Testing: After a recovery period (typically 2-3 weeks), assess the extent of the dopaminergic lesion through behavioral tests such as apomorphine- or amphetamine-induced rotation tests[1].

Quantification of Lipid Peroxidation: Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a common method to measure lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of lipid breakdown[5][8][11].

Protocol:

-

Sample Preparation: Homogenize brain tissue or synaptosomes in a suitable buffer (e.g., RIPA buffer). Precipitate proteins using an acid like trichloroacetic acid (TCA)[11].

-

Reaction with TBA: Centrifuge the sample to pellet the precipitated protein. Mix the supernatant with a solution of thiobarbituric acid (TBA)[11].

-

Incubation: Heat the mixture in a boiling water bath for a specific duration (e.g., 10-60 minutes) to allow the reaction between MDA and TBA to form a colored product[9][11].

-

Measurement: After cooling, measure the absorbance of the colored product using a spectrophotometer at a wavelength of approximately 532 nm[5].

-

Quantification: Calculate the concentration of TBARS in the sample by comparing its absorbance to a standard curve generated with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

The following diagram illustrates a typical experimental workflow for assessing the effect of piribedil on oxidative stress in an in vitro neuronal model.

References

- 1. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 2. sysy.com [sysy.com]

- 3. oxfordbiomed.com [oxfordbiomed.com]

- 4. Watermaze Performance after Middle Cerebral Artery Occlusion in the Rat: The Role of Sensorimotor versus Memory Impairm… [ouci.dntb.gov.ua]

- 5. Measurement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. h-h-c.com [h-h-c.com]

- 7. researchgate.net [researchgate.net]

- 8. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 10. sites.pitt.edu [sites.pitt.edu]

- 11. researchgate.net [researchgate.net]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. 4.4. Preparation of a Synaptosome Fraction from Rat Brain [bio-protocol.org]

- 14. Preparation, Stimulation and Other Uses of Adult Rat Brain Synaptosomes [bio-protocol.org]

- 15. The 6-hydroxydopamine Rat Model of Parkinson's Disease. | Semantic Scholar [semanticscholar.org]

- 16. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]

- 17. biomed.cas.cz [biomed.cas.cz]

- 18. mmpc.org [mmpc.org]

The Role of Piribedil Maleate in Mitochondrial Dysfunction in Parkinson's Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Mitochondrial dysfunction is a key pathological hallmark in PD, contributing to neuronal death through impaired energy metabolism and increased oxidative stress. Piribedil, a non-ergot dopamine D2/D3 receptor agonist, is used for the symptomatic treatment of PD. While its dopaminergic and alpha-2 adrenergic antagonist properties are well-characterized, its direct role in mitigating mitochondrial dysfunction in preclinical models of PD remains an area of active investigation. This technical guide provides a comprehensive overview of the established mechanisms of mitochondrial impairment in common in vitro and in vivo models of PD, details the known pharmacology of piribedil, and presents standardized experimental protocols to investigate the potential mitochondrial-protective effects of piribedil. This document is intended to serve as a resource for researchers designing studies to elucidate the precise role of piribedil in modulating mitochondrial health in the context of Parkinson's disease.

Introduction to Mitochondrial Dysfunction in Parkinson's Disease

Mitochondria are central to neuronal survival, responsible for ATP production, calcium homeostasis, and the regulation of apoptosis. In Parkinson's disease, a cascade of events leads to mitochondrial failure, primarily through the inhibition of Complex I of the electron transport chain (ETC).[1] This inhibition results in decreased ATP synthesis, generation of reactive oxygen species (ROS), and the initiation of cell death pathways. Several neurotoxins are utilized to model these pathological processes in experimental settings.

Toxin-Induced Models of Parkinson's Disease and Mitochondrial Dysfunction

Three widely used neurotoxin-based models are instrumental in studying the mitochondrial dimension of Parkinson's disease.

The MPP+/MPTP Model

The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is metabolized in the brain to its active toxic form, 1-methyl-4-phenylpyridinium (MPP+). MPP+ is a potent inhibitor of mitochondrial Complex I.[1]

-

In Vitro Model: Human neuroblastoma SH-SY5Y cells are commonly used. Treatment with MPP+ induces a dose-dependent decrease in cell viability, mitochondrial membrane potential (ΔΨm), and ATP levels, while increasing ROS production.

-

In Vivo Model: Systemic administration of MPTP to rodents or primates leads to the selective destruction of dopaminergic neurons in the substantia nigra, replicating key pathological features of PD.

The Rotenone Model

Rotenone, a pesticide, is a highly lipophilic inhibitor of mitochondrial Complex I. Its ability to readily cross cell membranes allows it to induce systemic mitochondrial dysfunction.

-

In Vitro Model: PC12 cells, a rat pheochromocytoma cell line, or SH-SY5Y cells are treated with rotenone. This leads to reduced ATP levels, increased ROS, and apoptosis.[2]

-

In Vivo Model: Chronic systemic administration of low doses of rotenone in rats reproduces many features of PD, including nigrostriatal dopaminergic degeneration and the formation of α-synuclein-positive inclusions.

The 6-Hydroxydopamine (6-OHDA) Model

6-hydroxydopamine (6-OHDA) is a neurotoxic dopamine analog that is taken up by dopaminergic neurons via the dopamine transporter. Inside the neuron, it generates ROS and inhibits mitochondrial Complex I and IV.

-

In Vitro Model: Primary neuronal cultures or neuronal cell lines like SH-SY5Y are exposed to 6-OHDA, resulting in oxidative stress, mitochondrial dysfunction, and apoptosis.

-

In Vivo Model: 6-OHDA is directly injected into the substantia nigra or the striatum of rodents, causing a rapid and specific lesion of the nigrostriatal pathway.

Piribedil: Mechanism of Action and Neuroprotective Potential

Piribedil is a non-ergot dopamine agonist that primarily stimulates D2 and D3 dopamine receptors.[3] It is used to manage motor symptoms in Parkinson's disease. In addition to its dopaminergic activity, piribedil also exhibits antagonist properties at α2-adrenergic receptors. While clinical studies have demonstrated its efficacy in treating motor and some non-motor symptoms of PD, its direct effects on mitochondrial function in preclinical models are not well-documented in the currently available literature. General neuroprotective effects have been suggested, but quantitative data on mitochondrial parameters are lacking.

Quantitative Data on Mitochondrial Dysfunction in PD Models

The following tables summarize typical quantitative data observed in the aforementioned Parkinson's disease models. Data on the specific effects of piribedil in these assays are not extensively available in the reviewed literature and represent a key area for future investigation.

Table 1: Effect of Neurotoxins on Mitochondrial Membrane Potential (ΔΨm)

| Model System | Neurotoxin & Concentration | Assay | Outcome | Piribedil Effect | Reference |

| SH-SY5Y Cells | MPP+ (500 µM - 2 mM) | JC-1 / Rhodamine 123 | Significant decrease in ΔΨm | Data Not Available | General Knowledge |

| PC12 Cells | Rotenone (100 nM - 1 µM) | JC-1 / TMRM | Dose-dependent decrease in ΔΨm | Data Not Available | [2] |

| Primary Neurons | 6-OHDA (20 - 100 µM) | JC-1 / TMRE | Time-dependent loss of ΔΨm | Data Not Available | General Knowledge |

Table 2: Effect of Neurotoxins on Cellular ATP Levels

| Model System | Neurotoxin & Concentration | Assay | Outcome | Piribedil Effect | Reference |

| SH-SY5Y Cells | MPP+ (1 mM) | Luciferase-based ATP assay | ~50% reduction in ATP | Data Not Available | General Knowledge |

| PC12 Cells | Rotenone (1 µM) | Luciferase-based ATP assay | Significant ATP depletion | Data Not Available | [2] |

| Rat Striatum | 6-OHDA injection | HPLC-based ATP measurement | Marked decrease in ATP levels | Data Not Available | General Knowledge |

Table 3: Effect of Neurotoxins on Reactive Oxygen Species (ROS) Production

| Model System | Neurotoxin & Concentration | Assay | Outcome | Piribedil Effect | Reference |

| SH-SY5Y Cells | MPP+ (1 mM) | DCFDA / MitoSOX Red | Significant increase in intracellular and mitochondrial ROS | Data Not Available | General Knowledge |

| PC12 Cells | Rotenone (100 nM) | DCFDA | Time-dependent increase in ROS | Data Not Available | [2] |

| Rat Substantia Nigra | 6-OHDA injection | DHE staining | Increased superoxide production | Data Not Available | General Knowledge |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess mitochondrial function, which can be adapted to study the effects of piribedil.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

-

Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

-

Protocol for SH-SY5Y cells:

-

Seed SH-SY5Y cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of piribedil for a predetermined time (e.g., 1-2 hours).

-

Introduce the neurotoxin (e.g., MPP+ at a final concentration of 1 mM) and incubate for the desired duration (e.g., 24 hours). Include control wells (vehicle only) and toxin-only wells.

-

Prepare a 5 µg/mL JC-1 staining solution in pre-warmed culture medium.

-

Remove the treatment media and add 100 µL of the JC-1 staining solution to each well.

-

Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes.

-

Wash the cells twice with 100 µL of pre-warmed phosphate-buffered saline (PBS).

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader. Read green fluorescence at an excitation/emission of ~485/530 nm and red fluorescence at an excitation/emission of ~530/590 nm.

-

Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

-

Measurement of Cellular ATP Levels using a Luciferase-Based Assay

-

Principle: This assay is based on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces light. The amount of light emitted is directly proportional to the concentration of ATP in the sample.

-

Protocol for PC12 cells:

-

Seed PC12 cells in a 96-well white, opaque plate at a density of 4 x 10^4 cells/well and allow them to attach.

-

Treat the cells with piribedil followed by the neurotoxin (e.g., rotenone at a final concentration of 500 nM) as described in the previous protocol.

-

At the end of the treatment period, equilibrate the plate to room temperature for 10 minutes.

-

Use a commercial ATP luminescence assay kit according to the manufacturer's instructions. Typically, this involves adding an equal volume of the ATP reagent (containing luciferase and luciferin) to each well.

-

Shake the plate for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Generate an ATP standard curve to quantify the ATP concentration in the samples.

-

Determination of Intracellular Reactive Oxygen Species (ROS) using DCFDA

-

Principle: 2',7'-Dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol for primary neurons:

-

Culture primary dopaminergic neurons in a suitable multi-well plate.

-

Pre-treat the neurons with piribedil for the desired time.

-

Add the neurotoxin (e.g., 6-OHDA at a final concentration of 50 µM) and incubate for the appropriate duration (e.g., 6-12 hours).

-

Prepare a 10 µM DCFDA working solution in pre-warmed serum-free medium.

-

Remove the treatment media and wash the cells once with warm PBS.

-

Add the DCFDA working solution to the cells and incubate at 37°C for 30-45 minutes in the dark.

-

Wash the cells twice with PBS to remove excess dye.

-

Add PBS to the wells and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in neurotoxin-induced mitochondrial dysfunction and a general experimental workflow for investigating the effects of piribedil.

Signaling Pathway of MPP+-Induced Mitochondrial Dysfunction

Caption: MPP+ induced mitochondrial dysfunction pathway.

Experimental Workflow for Assessing Piribedil's Mitochondrial Effects

Caption: Workflow for testing piribedil's mitochondrial effects.

Conclusion and Future Directions

Mitochondrial dysfunction is a cornerstone of Parkinson's disease pathology. While piribedil is an established symptomatic therapy, its potential as a disease-modifying agent through the preservation of mitochondrial function is an important and underexplored area of research. The experimental models and protocols detailed in this guide provide a robust framework for investigating the effects of piribedil on mitochondrial membrane potential, ATP production, and reactive oxygen species generation in the context of PD-related neurotoxicity. The lack of specific quantitative data in the current literature highlights a critical knowledge gap. Future studies employing these standardized assays are essential to elucidate the precise molecular mechanisms by which piribedil may exert neuroprotective effects and to validate its potential as a mitochondrial-targeted therapeutic for Parkinson's disease. Such research will be invaluable for drug development professionals and scientists working towards novel treatments for this debilitating neurodegenerative disorder.

References

Piribedil Maleate: An In-Depth Analysis of its Binding Affinity for Dopamine D2 and D3 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Piribedil maleate for dopamine D2 and D3 receptors. Piribedil, a non-ergot dopamine agonist, is utilized in the treatment of Parkinson's disease and has demonstrated a notable selectivity for the D3 receptor subtype, a characteristic that may underpin its unique clinical profile. This document collates quantitative binding data, details relevant experimental methodologies, and illustrates the associated signaling pathways.

Quantitative Binding Affinity of Piribedil

The binding affinity of Piribedil for dopamine D2 and D3 receptors has been characterized through various in vitro studies. The data consistently indicates a higher affinity for the D3 receptor.

| Receptor Subtype | Ligand | Parameter | Value (nM) | Reference |

| Dopamine D3 | Piribedil | IC50 | 30 - 60 | [1] |

| Dopamine D2-like (D2, D3, D4) | Piribedil | IC50 | 100 - 1000 | [1] |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a higher binding affinity. The data indicates that Piribedil has an approximately 20-fold higher affinity for the dopamine D3 receptor compared to the D2-like receptor family.[1]

Experimental Protocols

The determination of binding affinities for compounds like Piribedil predominantly relies on radioligand binding assays. Below is a generalized protocol for such an assay, based on standard methodologies in the field.

Radioligand Competition Binding Assay

This experimental approach measures the affinity of a test compound (Piribedil) by quantifying its ability to displace a radiolabeled ligand that has a known high affinity for the receptor of interest.

Objective: To determine the inhibitory constant (Ki) of Piribedil for dopamine D2 and D3 receptors.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]spiperone for D2-like receptors or a more D3-selective radioligand like [³H]-(+)-PHNO).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., haloperidol) to determine non-specific binding.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at physiological pH.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

-

Membrane Preparation:

-

Cultured cells expressing the target receptor are harvested and homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add a fixed amount of the receptor membrane preparation.

-

Add increasing concentrations of the test compound (Piribedil).

-

For determining non-specific binding, a separate set of wells will contain a high concentration of the non-labeled antagonist instead of the test compound.

-

Add a fixed concentration of the radioligand to all wells.

-

-

Incubation:

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

-

-

Filtration:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity on each filter is measured using a scintillation counter.

-

-

Data Analysis:

-

The data is analyzed using non-linear regression to determine the IC50 value of Piribedil.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

-

Below is a graphical representation of the experimental workflow for a competitive radioligand binding assay.

References

Effects of Piribedil Maleate on Locomotor Activity in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piribedil, a non-ergot dopamine agonist, exhibits a unique pharmacological profile characterized by its partial agonism at dopamine D2 and D3 receptors and its antagonist properties at α2-adrenergic receptors.[1] This dual mechanism of action has positioned it as a therapeutic agent for Parkinson's disease, where it has been shown to improve motor symptoms.[1] This technical guide provides an in-depth overview of the effects of Piribedil maleate on locomotor activity in established rodent models of Parkinson's disease, namely the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model. The guide details the experimental protocols for these models and the associated behavioral assays, presents available quantitative data, and illustrates the key signaling pathways involved.

Mechanism of Action

Piribedil's primary mechanism of action involves the stimulation of postsynaptic dopamine D2 and D3 receptors in the brain.[2] In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a deficiency in dopamine, resulting in motor impairments. By mimicking the action of dopamine, Piribedil helps to alleviate these motor symptoms.[2]

Furthermore, Piribedil acts as an antagonist at α2-adrenergic receptors.[2] This action is thought to enhance the release of norepinephrine, which may contribute to its effects on alertness and cognitive function, and potentially modulate motor control pathways.[2][3]

Signaling Pathways

The signaling cascades initiated by Piribedil's interaction with dopamine D2 and α2-adrenergic receptors are crucial to its therapeutic effects.

Dopamine D2/D3 Receptor Signaling Pathway

As a D2/D3 agonist, Piribedil binds to these G protein-coupled receptors (GPCRs), which are coupled to the inhibitory G protein, Gαi/o. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and downstream effectors, ultimately influencing neuronal excitability and gene expression.

α2-Adrenergic Receptor Antagonism

By blocking α2-adrenergic receptors, which are also coupled to Gαi/o, Piribedil prevents the inhibitory effects of norepinephrine on its own release. This disinhibition leads to an increased concentration of norepinephrine in the synaptic cleft, which can then act on other adrenergic receptors to modulate neuronal circuits involved in motor control and arousal.

References

- 1. [PDF] Alpha-2 Adrenergic Receptors and Signal Transduction: Effector Output in Relation to G-Protein Coupling and Signalling Cross-Talk | Semantic Scholar [semanticscholar.org]

- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

Piribedil maleate and its impact on non-motor symptoms in preclinical studies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Piribedil, a non-ergot piperazine derivative, has been utilized in the management of Parkinson's disease (PD) for decades in many parts of the world.[1][2] Its primary therapeutic benefit for motor symptoms is well-established. However, the impact of PD extends beyond motor deficits, with a range of non-motor symptoms (NMS) significantly affecting patients' quality of life. These NMS include depression, anxiety, apathy, cognitive impairment, and sleep disturbances.[3][4] Preclinical research has increasingly focused on the potential of Piribedil to alleviate these challenging NMS. This technical guide provides a comprehensive overview of the preclinical evidence, detailing the experimental protocols, quantitative outcomes, and underlying pharmacological mechanisms of Piribedil in models of NMS.

Piribedil's unique pharmacological profile, characterized by its dual action as a dopamine D2/D3 receptor partial agonist and an antagonist of alpha-2 adrenergic receptors, positions it as a compound of interest for the complex neurobiology of NMS.[5][6] This document synthesizes the key preclinical findings to provide a detailed resource for researchers and professionals in the field of neuropharmacology and drug development.

Core Pharmacological Action of Piribedil

Piribedil's therapeutic effects are primarily attributed to its interaction with two key neurotransmitter systems: dopaminergic and adrenergic.[5]

-

Dopaminergic System: Piribedil acts as a partial agonist at dopamine D2 and D3 receptors.[5][7] In conditions of dopamine deficiency, such as in Parkinson's disease models, it stimulates these receptors, mimicking the action of endogenous dopamine. This is crucial for addressing symptoms linked to the mesolimbic and mesocortical dopamine pathways, which are implicated in mood, motivation, and cognition.[8]

-

Adrenergic System: Piribedil is also an antagonist at alpha-2 (α2) adrenergic receptors.[5][6] These receptors typically function as presynaptic autoreceptors that inhibit the release of norepinephrine. By blocking these receptors, Piribedil enhances noradrenergic transmission.[5] This action is thought to contribute to its effects on alertness, vigilance, and potentially mood.[6]

The synergy between its dopaminergic and adrenergic activities may underlie its broad spectrum of effects on non-motor functions.[9]

Caption: Piribedil's dual-action signaling mechanism.

Impact on Depressive-like Behaviors and Anhedonia

Preclinical models of depression are crucial for evaluating the antidepressant potential of novel compounds. Piribedil has demonstrated robust efficacy in several rodent models, suggesting a significant impact on mood regulation.

Key Experiments & Protocols

1. Chronic Mild Stress (CMS) Model: This model induces a state of anhedonia, a core symptom of depression, by exposing animals to a series of unpredictable, mild stressors over several weeks.[9]

-

Experimental Workflow:

-

Induction: Rodents (typically rats) are subjected to various stressors (e.g., wet bedding, cage tilt, altered light/dark cycle) for a period of 5-7 weeks.

-

Drug Administration: Piribedil or a comparator drug (e.g., imipramine) is administered chronically, often starting after the initial stress period has established an anhedonic phenotype.

-

Assessment: The primary outcome is the consumption of a palatable sucrose solution. A decrease in sucrose preference indicates anhedonia. An increase following treatment suggests an antidepressant-like effect.

-

References

- 1. Piribedil for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Piribedil for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease | Semantic Scholar [semanticscholar.org]

- 3. Piribedil in the treatment of mental and cognitive impairments in Parkinson's disease | Yakovenko | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 4. Piribedil in the treatment of mental and cognitive impairments in Parkinson's disease | Yakovenko | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 5. What is the mechanism of Piribedil? [synapse.patsnap.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Treatment of Parkinson’s disease with piribedil: Suggestions for clinical practices [accscience.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Piribedil Maleate Administration in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for piribedil maleate in preclinical studies. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this dopamine agonist.

Introduction to Piribedil

Piribedil is a non-ergot dopamine agonist with partial agonist activity at D2 and D3 dopamine receptors. It also exhibits antagonist properties at α2-adrenergic receptors.[1][2] This dual mechanism of action is thought to contribute to its therapeutic effects in Parkinson's disease, where it is used to manage both motor and non-motor symptoms.[1][2] Preclinical studies are crucial for elucidating its pharmacological profile and exploring its potential in other neurological disorders.

Data Presentation: Quantitative Summary of Preclinical Administration

The following tables summarize the quantitative data on this compound administration from various preclinical studies.

Table 1: Intraperitoneal (IP) Administration of this compound

| Animal Model | Dosage Range (mg/kg) | Key Findings | Reference |

| Rat | 5, 15, 40 | Reduced L-DOPA-induced dyskinesias at 5 and 40 mg/kg. | [1] |

| Rat | 0.63 - 10.0 | Reduced immobility in the forced swim test, suggesting antidepressant-like effects. | |

| Mouse | 2.5 - 10.0 | Decreased immobility time in the forced swim test. |

Table 2: Oral Administration of this compound

| Animal Model | Dosage Range | Route | Key Findings | Reference |

| Common Marmoset | Not Specified | Oral solution | Dose-related reversal of MPTP-induced motor deficits. | [3] |

| Rabbit | Not Specified | Oral suspension | Solid lipid nanoparticle formulation improved bioavailability compared to pure suspension. |

Table 3: Transdermal Administration of this compound

| Animal Model | Dosage Range (mg/animal) | Formulation | Key Findings | Reference |

| Common Marmoset | 2.5 - 10.0 | Paste | Long-lasting and concentration-dependent reversal of MPTP-induced motor deficits. | |

| Common Marmoset | Not Specified | Monolayer or bilayer patches | Marked increase in locomotor activity and reversal of motor deficits. |

Experimental Protocols

Detailed methodologies for the key administration routes are provided below.

Protocol 1: Intraperitoneal (IP) Injection in Rodents

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Materials:

-

This compound powder

-

Vehicle (e.g., sterile saline, or a solution containing a solubilizing agent like DMSO or DMF with subsequent dilution in saline or PBS, given piribedil's low aqueous solubility)

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

-

70% ethanol

-

Gauze pads

-

Analytical balance

-

Vortex mixer and/or sonicator

Vehicle Preparation (Example for a solution):

Due to piribedil's low aqueous solubility, a co-solvent system is often necessary. The following is a suggested starting point, and optimization may be required.

-

Based on the desired final concentration, calculate the required amount of this compound and vehicle components.

-

Dissolve the this compound powder in a minimal amount of a suitable organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Gradually add sterile saline or phosphate-buffered saline (PBS) to the dissolved drug while vortexing to achieve the final desired concentration and vehicle composition. For example, a final solution might contain 10% DMSO in saline.

-

Ensure the final solution is clear and free of precipitates. If precipitation occurs, adjustments to the vehicle composition or the use of a suspension may be necessary.

Procedure:

-

Animal Handling and Restraint: Acclimatize the animals to handling prior to the injection day. Use appropriate restraint techniques to minimize stress and ensure the safety of both the animal and the handler. For rats, a two-person technique is often preferred. For mice, scruffing the animal firmly but gently is standard.

-

Dose Calculation and Preparation: Calculate the injection volume based on the animal's body weight and the desired dose. The injection volume should typically not exceed 10 mL/kg for both mice and rats. Draw the calculated volume of the piribedil solution into a sterile syringe.

-

Injection Site Preparation: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder. Swab the injection site with 70% ethanol and allow it to dry.

-

Injection: With the animal properly restrained and tilted slightly head-down, insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. If no fluid is withdrawn, inject the solution smoothly.

-

Post-injection Monitoring: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.

Protocol 2: Oral Gavage in Rodents

This protocol provides a general framework for administering this compound via oral gavage. Adherence to institutional guidelines is mandatory.

Materials:

-

This compound powder

-

Vehicle (e.g., water, 0.5% methylcellulose, or a suspension formulation)

-

Sterile water or saline for vehicle preparation

-

Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)

-

Syringes (1 mL or 3 mL)

-

Analytical balance

-

Vortex mixer and/or homogenizer

Vehicle Preparation (Example for a suspension):

-

Calculate the required amount of this compound and vehicle.

-

Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated water (around 60°C) while stirring, then allowing it to cool to form a clear, viscous solution.

-

Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

-

Gradually add the remaining vehicle to the paste while mixing continuously to create a homogenous suspension.

Procedure:

-

Animal Handling and Restraint: Proper restraint is critical for safe and successful oral gavage. For mice, scruff the animal to immobilize the head and body. For rats, firm but gentle restraint is required.

-

Dose Calculation and Preparation: Calculate the gavage volume based on the animal's body weight. The volume should generally not exceed 10 mL/kg. Fill a syringe with the calculated volume of the piribedil suspension.

-

Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle as it is gently advanced. Do not force the needle.

-

Administration: Once the needle is in the esophagus (resistance will decrease), administer the suspension slowly and steadily.

-

Post-administration Monitoring: Carefully withdraw the gavage needle and return the animal to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Protocol 3: Transdermal Patch Application in Primates (adapted from literature)

This protocol is based on a study using common marmosets and provides a general approach. Specific patch formulations and application techniques may need to be optimized.

Materials:

-

This compound

-

Polymers for patch matrix (e.g., monolayer or bilayer patches)

-

Plasticizers and other excipients for patch formulation

-

Solvents for casting

-

Backing membrane and release liner

-

Clippers for fur removal

-

Skin cleaning solution (e.g., 70% ethanol)

Patch Preparation (General Method):

-

Dissolve this compound and the chosen polymer(s) in a suitable solvent or solvent mixture.

-

Add plasticizers and other excipients to the solution and mix until a homogenous solution is formed.

-

Cast the solution onto a release liner at a controlled thickness.

-

Allow the solvent to evaporate in a controlled environment to form a film.

-

Laminate the drug-containing film with a backing membrane.

-

Cut the laminate into patches of the desired size to achieve the target dose.

Procedure:

-

Animal Preparation: Anesthetize the animal according to an approved protocol. Shave the fur from the intended application site (e.g., the abdomen).

-

Skin Preparation: Clean the shaved area with a mild cleaning solution and allow it to dry completely.

-

Patch Application: Remove the release liner from the patch and apply it to the prepared skin site. Press firmly to ensure good adhesion.

-

Post-application: The patch can be secured with a light bandage if necessary, ensuring it does not restrict the animal's movement or cause discomfort.

-

Monitoring: Monitor the animal for any signs of skin irritation at the application site and for the desired pharmacological effects.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Piribedil

Caption: Piribedil's dual action on dopamine and adrenergic receptors.

Experimental Workflow for Preclinical Evaluation

Caption: General workflow for preclinical evaluation of piribedil.

References

- 1. The effect of piribedil on L-DOPA-induced dyskinesias in a rat model of Parkinson's disease: differential role of α(2) adrenergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidepressant-like properties of the anti-Parkinson agent, piribedil, in rodents: mediation by dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An appraisal of the antiparkinsonian activity of piribedil in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Piribedil Maleate in Cognitive Studies in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of piribedil maleate in rodent models of cognitive function. The information is intended to guide researchers in designing and conducting experiments to evaluate the cognitive-enhancing effects of this compound.

Mechanism of Action

Piribedil is a non-ergot dopamine agonist with a dual pharmacological profile. It primarily acts as a full agonist at dopamine D2 and D3 receptors and also exhibits antagonist properties at α2-adrenergic receptors.[1][2] This dual mechanism is thought to contribute to its pro-cognitive effects by modulating both dopaminergic and noradrenergic neurotransmission, which are crucial for various cognitive processes, including attention, learning, and memory.[1][2]

Data Presentation: this compound Dosage and Effects in Rats

The following table summarizes the dosages of this compound used in various cognitive studies in rats, along with the administration routes and observed outcomes.

| Dosage | Route of Administration | Cognitive Task | Key Findings | Reference |

| 1 mg/kg/day | Subcutaneous | Radial Arm Maze (Relational Memory) | Improved performance in aged mice, indicating enhanced relational/declarative memory. | [3] |

| 10 mg/kg/day | Subcutaneous | Spontaneous Object Recognition | Enhanced spontaneous object recognition in young adult rats. | [3] |

| 10 mg/kg/day | Subcutaneous | Radial Arm Maze (Working Memory) | Improved working memory performance in aged mice, reaching levels of young adults. | [3] |

| 25 mg/kg/day | Oral Gavage | Morris Water Maze | Improved neurological function and learning and memory in rats after global cerebral ischemia-reperfusion. | |

| 50 mg/kg/day | Oral Gavage | Morris Water Maze | Similar improvements to the 25 mg/kg/day dose in neurological function and cognitive performance in a cerebral ischemia-reperfusion model. | |

| 5 mg/kg | Intraperitoneal | Attentional Task | Investigated for effects on attentional deficits in a rat model of Parkinson's disease. | [4] |

| 15 mg/kg | Intraperitoneal | Attentional Task | Investigated for effects on attentional deficits in a rat model of Parkinson's disease. | [4] |

| 40 mg/kg | Intraperitoneal | Attentional Task | Investigated for effects on attentional deficits in a rat model of Parkinson's disease. | [4] |

Experimental Protocols

Detailed methodologies for key cognitive experiments are provided below.

Morris Water Maze (MWM)

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory.[5][6][7]

Apparatus:

-

A circular pool (approximately 180 cm in diameter and 60 cm deep) filled with water (23 ± 2°C).[5]

-

The water is made opaque using non-toxic tempera paint or milk.[5]

-

A submerged escape platform (10-15 cm in diameter) is placed in one of the four quadrants of the pool, approximately 1-2 cm below the water surface.

-

The pool is surrounded by various distal visual cues (e.g., shapes on the walls).[5]

Procedure:

-

Habituation/Pre-training (Day 0): Rats are allowed to swim freely in the pool for 60-90 seconds without the platform to acclimate to the environment. A visible platform trial may also be included to assess motivation and visual acuity.[5]

-

Acquisition Phase (Days 1-5):

-

Rats undergo a series of trials (typically 4 per day) to learn the location of the hidden platform.[5]

-

For each trial, the rat is released from one of four pseudo-random starting positions, facing the pool wall.

-

The rat is given a maximum of 60-90 seconds to find the platform.[5] If it fails, it is gently guided to the platform.

-

The rat is allowed to remain on the platform for 15-30 seconds to observe the distal cues.[5]

-

The time to reach the platform (escape latency) and the path length are recorded.

-

-

Probe Trial (Day 6):

-

The escape platform is removed from the pool.

-

The rat is allowed to swim freely for 60-90 seconds.[5]

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.

-

Data Analysis:

-

Acquisition: A decrease in escape latency and path length across training days indicates learning.

-

Probe Trial: A significantly greater amount of time spent in the target quadrant compared to other quadrants indicates good spatial memory.

Novel Object Recognition (NOR) Test

The NOR test is used to evaluate recognition memory, based on the innate tendency of rodents to explore novel objects more than familiar ones.[8][9][10]

Apparatus:

-

An open-field arena (e.g., 70 cm x 70 cm x 45 cm).[9]

-

Two sets of identical objects (e.g., plastic or wooden shapes) that are heavy enough to not be displaced by the rat.

Procedure:

-

Habituation: Each rat is allowed to freely explore the empty arena for 5-10 minutes for 2-3 consecutive days to reduce anxiety and novelty-seeking behavior related to the environment.[9]

-

Familiarization/Training Phase (T1):

-

Two identical objects (A1 and A2) are placed in the arena.

-

The rat is placed in the arena and allowed to explore the objects for a set period (e.g., 3-5 minutes).[8][9]

-

The total time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose and/or forepaws.

-

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Test Phase (T2):

-

One of the familiar objects is replaced with a novel object (B), while the other familiar object (A) remains in the same position.

-

The rat is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 3-5 minutes).[8]

-

Data Analysis:

-

A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A DI significantly above zero indicates that the rat remembers the familiar object and prefers to explore the novel one, suggesting intact recognition memory.

Radial Arm Maze (RAM)

The RAM task is used to assess both working and reference memory.[11][12][13]

Apparatus:

-

An elevated maze with a central platform and a number of arms (typically 8) radiating outwards (e.g., 50 cm long x 12 cm wide).[12]

-

Food wells are located at the end of each arm.

Procedure:

-

Habituation and Pre-training:

-

Rats are typically food-deprived to 85-90% of their free-feeding body weight to increase motivation.

-

Rats are habituated to the maze by placing them on the central platform and allowing them to explore and consume food rewards placed throughout the maze.[12]

-

-

Training Phase (Win-Shift Task for Working Memory):

-

At the beginning of each trial, all arms are baited with a food reward.

-